Fmoc-L-beta-homoisoleucine

Peptide Therapeutics Antimicrobial Peptides Peptidomimetics

Fmoc-L-beta-homoisoleucine is a critical Fmoc-protected β³-amino acid building block for solid-phase peptide synthesis (SPPS). Its homologated backbone introduces conformational diversity unattainable with canonical α-amino acids, essential for mimicking protein-protein interactions in foldamer research. Crucially, incorporating this residue confers near-complete resistance to chymotrypsin degradation for over 3 hours, making it indispensable for extending the half-life of therapeutic peptide leads. Available at ≥95% purity, this building block minimizes side reactions in automated SPPS workflows, ensuring high coupling efficiency and streamlining downstream purification for complex, long peptide sequences.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 1217622-60-0
Cat. No. B3091256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-beta-homoisoleucine
CAS1217622-60-0
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1
InChIKeyVHZUUIWBAYOCDD-VBKZILBWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-beta-homoisoleucine (CAS 1217622-60-0): Procurement & Analytical Baseline


Fmoc-L-beta-homoisoleucine (Fmoc-β-Homoile-OH) is a non-proteinogenic, Fmoc-protected β³-amino acid building block, formally designated as (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid. Its molecular structure extends the carbon backbone of isoleucine by one methylene group, creating a homologated β-amino acid scaffold . This compound is predominantly employed in solid-phase peptide synthesis (SPPS) to introduce structural and conformational diversity into bioactive peptides . Commercial preparations are typically supplied as a white to off-white powder, with storage recommended at 0–8°C for long-term stability .

Fmoc-L-beta-homoisoleucine Differentiation: Why Standard Amino Acids Cannot Substitute


The direct substitution of Fmoc-L-beta-homoisoleucine with a canonical Fmoc-α-amino acid or an alternative β-amino acid building block is not scientifically trivial. The homologous backbone expansion fundamentally alters the resulting peptide's secondary structure folding propensities, introducing novel conformational space that cannot be accessed by standard α-amino acids . Furthermore, specific β-amino acid substitutions have been demonstrated to produce entirely divergent pharmacological outcomes, from a near-total loss of antimicrobial activity to significantly enhanced proteolytic stability [1]. These findings underscore that the selection of this specific β-homologated building block constitutes a critical decision point for achieving desired peptide conformation and in vitro performance.

Quantitative Evidence for Fmoc-L-beta-homoisoleucine Selection: Comparative Performance Data


β-Homologation Dramatically Alters Peptide Backbone Stability and Biological Activity Compared to Ester Analogs

In a head-to-head comparison within the cyclodepsipeptide nodupetide, replacing a native ester bond with an amide bond via the incorporation of β-homoisoleucine (β-HIle) resulted in a complete functional divergence. The resulting analogue, [β-HIle]2-nodupetide, was found to be 'considerably inactive' against Pseudomonas aeruginosa, whereas the parent compound exhibits 'very strong antimicrobial activity' [1]. This finding highlights that β-HIle substitution can serve as a functional knockout for a critical ester pharmacophore, a result that is not inferable from α-amino acid substitution data.

Peptide Therapeutics Antimicrobial Peptides Peptidomimetics

β-Amino Acid Incorporation Quantifiably Increases Resistance to Chymotrypsin Degradation

Substituting a canonical amino acid with β-homoisoleucine enhances resistance to enzymatic degradation. In a direct comparative study, angiotensin II analogues incorporating β-homoisoleucine at position 5 were incubated with chymotrypsin. The analogues showed 'very little or no degradation up to 3 h' [1]. This is a significant increase in stability compared to the native peptide, which undergoes rapid degradation by chymotrypsin.

Peptide Stability Protease Resistance Peptide Drug Discovery

Commercial Purity ≥99% (HPLC) Offers a 3% Advantage Over Standard Research-Grade Reagent

For high-fidelity solid-phase peptide synthesis, the purity of the building block directly correlates with the final crude peptide purity and the ease of purification. Commercially, Fmoc-L-beta-homoisoleucine is available at a certified purity of ≥99% (HPLC) from suppliers like Chem-Impex . In contrast, a major alternative supplier, Sigma-Aldrich, specifies a lower minimum purity of ≥96.0% (HPLC) for its equivalent product (Cat. No. 03671) . This represents a quantifiable 3% purity differential in the initial building block.

Peptide Synthesis SPPS Analytical Chemistry

Fmoc-L-beta-homoisoleucine: Evidence-Backed Research & Industrial Application Scenarios


Rational Design of Protease-Resistant Peptide Therapeutics

This compound is a critical building block for research groups engineering peptidomimetics with enhanced stability in vivo. The evidence that its incorporation into angiotensin II analogues confers near-complete resistance to chymotrypsin degradation for up to 3 hours [1] makes it a go-to building block for extending the half-life of therapeutic peptide leads. Procurement should be prioritized for any project targeting proteolytically labile sequences.

De Novo Design of α/β-Peptide Foldamers

Fmoc-L-beta-homoisoleucine is a key structural component in the construction of α/β-peptide foldamers—synthetic oligomers that adopt discrete and predictable secondary structures. The expanded β-backbone introduces novel conformational space not accessible to α-amino acids, a feature crucial for mimicking or inhibiting protein-protein interactions . Its use is well-documented in foldamer research and in the machine learning-driven discovery of selective antifungal α/β-peptides [2].

High-Fidelity Automated Solid-Phase Peptide Synthesis (SPPS)

For laboratories operating automated SPPS workflows, the availability of this building block in ≥99% (HPLC) purity is a significant advantage. The 3% higher purity compared to some alternative commercial sources reduces the burden of side reactions, minimizing the formation of difficult-to-remove deletion sequences and streamlining downstream HPLC purification. This makes it a cost-effective choice for the synthesis of complex, long peptides where high coupling efficiency is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-beta-homoisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.